Nedocromil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

nedocromil sodium mechanism of action

Cellular Mechanisms of Action

The therapeutic effect of nedocromil sodium is achieved through its regulatory action on multiple inflammatory cells involved in the allergic and inflammatory response. The table below summarizes its key effects on different cell types.

| Cell Type | Primary Action of this compound Sodium | Key Mediators/Effects Inhibited |

|---|---|---|

| Mast Cells [1] [2] [3] | Stabilizes cell membrane, preventing degranulation | Histamine, Tryptase, Leukotrienes (LTC4), Prostaglandins |

| Eosinophils [1] [3] | Inhibits activation and chemotaxis | Leukotriene C4 (LTC4) release |

| Neutrophils [1] [3] | Inhibits chemotaxis | Migration to inflammation sites |

| Macrophages [1] [3] | Inhibits activation (e.g., by IgE) | Inflammatory cytokine release |

| Epithelial Cells [1] | Inhibits mediator release | Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) |

| Platelets [3] | Reduces cytotoxicity | - |

These cellular actions culminate in a broad anti-inflammatory effect, which can be visualized as the following pathway:

This compound sodium inhibits multiple inflammatory cells and mediator release to prevent bronchoconstriction.

Experimental Models & Protocols

The understanding of this compound sodium's mechanism is derived from specific experimental models. Key methodologies are outlined below for research replication and validation.

| Experimental Goal | Model/Protocol | Key Measurement |

|---|---|---|

| Inhibit Mast Cell Mediator Release [1] | Bronchoalveolar lavage (BAL)-derived mast cells from healthy & asthmatic volunteers; challenged with allergens. | Reduction in histamine and leukotriene C4 release. |

| Inhibit Inflammatory Cell Chemotaxis [1] [3] | In vitro assays measuring movement of eosinophils/neutrophils toward chemical stimuli (e.g., chemotactic factors). | Reduction in the number of migrated cells. |

| Block Allergen-Induced Bronchoconstriction (Early & Late Phase) [1] [4] | Allergen challenge in sensitized subjects (e.g., house dust mite, ragweed); drug administered prior to challenge. | Airway response measured by FEV1; reduction in early (0-2h) and late (4-10h) asthmatic reaction. |

| Reduce Airway Hyperresponsiveness (AHR) [1] | Patients given this compound sodium for weeks; challenged with methacholine or histamine. | Increase in the provocative dose of agonist required to cause a 20% drop in FEV1 (PD20). |

| Block Exercise-Induced Asthma (EIA) [1] | Patients undergo exercise challenge (e.g., treadmill) after drug inhalation. | Post-exercise percentage fall in FEV1. |

Pharmacological & Clinical Correlation

The cellular and experimental actions of this compound sodium directly translate to its clinical pharmacokinetics and therapeutic application.

- Pharmacokinetics: this compound sodium is administered via inhalation with low systemic bioavailability (6-9%). It is not metabolized and is excreted unchanged in urine and feces [1]. Protection against bronchoconstriction is achieved only through inhalation, not oral or intravenous administration [1].

- Therapeutic Use: It is used as regular maintenance therapy for asthma, not for acute symptom relief [1] [2]. The usual dosage is 4mg, administered 2 to 4 times daily [1]. Its clinical efficacy is attributed to its anti-inflammatory profile, which helps reduce dependency on inhaled corticosteroids [1].

Key Experimental Insights

- Broad-Spectrum Action: Unlike more targeted therapies, this compound sodium's value lies in its ability to moderate the activity of several key inflammatory cells (mast cells, eosinophils, neutrophils, macrophages), making it effective against a complex inflammatory cascade [1] [3].

- Prevention Over Relief: Its mechanism is purely prophylactic. It prevents the initiation of the inflammatory response and bronchoconstriction triggered by various stimuli (allergen, exercise, cold air) [1] [4]. This aligns with its use as a chronic controller medication.

The information on this compound sodium is primarily based on foundational research, with much of the core mechanistic work established in the 1990s and early 2000s [1] [3]. While newer research may explore its potential in other areas, the fundamental mechanism of action is well-documented in the cited literature.

References

Core Chemical and Pharmacological Profile

The table below summarizes the fundamental technical data for Nedocromil.

| Property | Description |

|---|---|

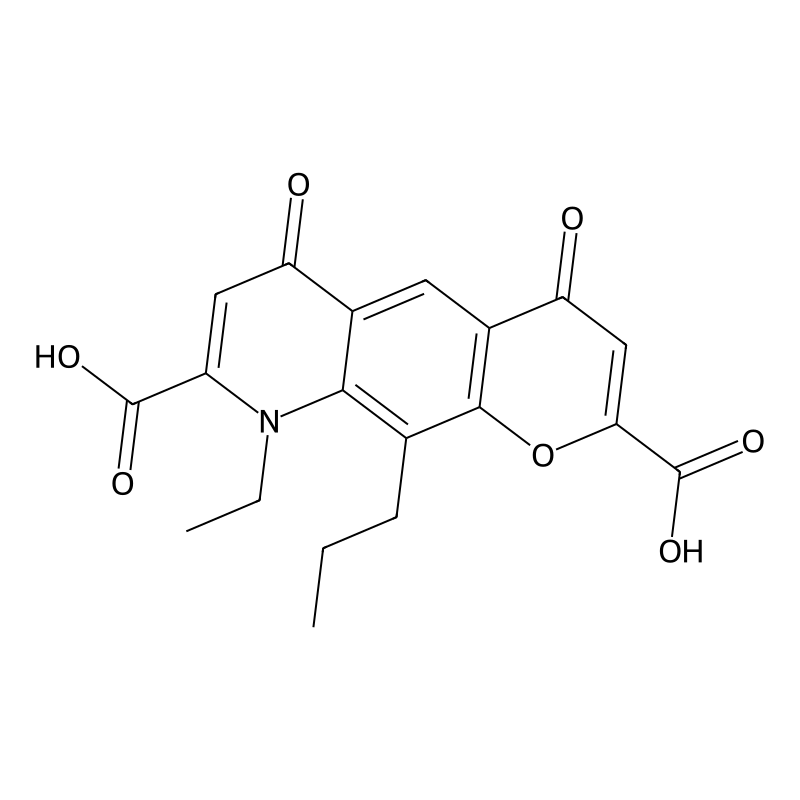

| Chemical Name | 9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid [1] |

| Molecular Formula | C₁₉H₁₇NO₇ [1] |

| Molecular Weight | 371.34 g/mol [1] |

| CAS Number | 69049-73-6 [1] |

| Modality | Small Molecule [1] |

| Protein Binding | ~89% [1] |

| Metabolism | Not metabolized [1] |

| Route of Elimination | Excreted unchanged in urine (~70%) and feces (~30%) [1] |

| Half-life | ~3.3 hours [1] |

Mechanism of Action and Pharmacodynamics

This compound's primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells, including mast cells, eosinophils, neutrophils, and macrophages [1]. It is classified as a mast cell stabilizer and prevents the release of pre-formed and newly synthesized mediators [2].

Multi-Target Inhibition of Inflammatory Mediators

This compound simultaneously inhibits the release and action of multiple key inflammatory mediators. The table below shows its inhibitory activity (IC₃₀) against specific mediators in mast cells.

| Mediator | Function | Inhibitory Activity (IC₃₀) |

|---|---|---|

| Histamine | Causes vasodilation, increased vascular permeability, and itching [3]. | 2.1 μM [3] |

| Leukotriene C4 (LTC4) | Potent bronchoconstrictor; increases vascular permeability and mucus secretion [1] [3]. | 2.3 μM [3] |

| Prostaglandin D2 (PGD2) | Causes bronchoconstriction and attracts inflammatory cells [1] [3]. | 1.9 μM [3] |

Modulation of Sensory Nerve Function

Beyond mast cell stabilization, this compound modulates sensory nerve function. It inhibits the activation of sensory neurons and the subsequent axon reflex, which is responsible for neurogenic inflammation and symptoms like itch and flare (redness) [1] [4]. This is achieved by partly inhibiting the release of sensory neuropeptides like substance P and neurokinin A [1].

The following diagram illustrates this compound's multi-faceted mechanism of action at the cellular and neural levels.

This compound inhibits mast cell degranulation and modulates sensory nerve activation to alleviate inflammation and symptoms.

Clinical Applications and Formulations

This compound has been developed for inhalation and ophthalmic use.

| Formulation | Brand Name | Indication | Status Note |

|---|---|---|---|

| Pressurized Inhaler | Tilade [1] [2] | Management of asthma [1] [5] [6] | US production ceased in 2008 due to CFC propellant [2]. |

| Ophthalmic Solution | Alocril, Rapitil [1] [2] | Treatment of allergic conjunctivitis [1] [2] | - |

Detailed Experimental Protocol for Human Skin Research

The following methodology details how this compound's effect on sensory nerves was tested in human skin, demonstrating its anti-neurogenic properties [4].

Workflow for assessing this compound's inhibition of histamine-induced sensory responses in human skin [4].

- Key Results: This protocol found that pre-treatment with this compound significantly reduced itch scores by ~74% and flare area by ~64%, without significantly reducing the weal area. This confirms its action is primarily on the neurogenic flare response rather than on the direct vascular effects of histamine [4].

Research and Repurposing Potential

While its classic uses are in asthma and allergy, recent bioinformatics analyses have identified this compound as a potential repurposing candidate for delirium, suggesting its anti-inflammatory and neuro-modulatory properties may be relevant in other neurological conditions [7].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. | Leukotriene Receptor | Histamine Receptor | TargetMol this compound [targetmol.com]

- 4. This compound sodium inhibits histamine-induced itch and ... [pmc.ncbi.nlm.nih.gov]

- 5. a new drug for the management of bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early use of inhaled this compound sodium in children ... [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of key drug target proteins highlighting their related... [pubmed.ncbi.nlm.nih.gov]

nedocromil inflammatory mediator inhibition

Quantitative Data on Platelet Inhibition

A detailed study on human platelets provides specific quantitative data on the potency of nedocromil sodium, measured by the half-maximal inhibitory concentration (IC50). The following table outlines these findings for various activation parameters.

| Parameter of Platelet Activation | Inducing Agent | Reported IC50 (mol/L) | Maximum Inhibition |

|---|---|---|---|

| Shape Change [1] | PAF | 3 x 10⁻⁹ | 78% |

| Shape Change [1] | Thrombin | 2 x 10⁻⁸ | 80% |

| Aggregation [1] | PAF | 2 x 10⁻⁹ | 85% |

| Thromboxane B2 Release [1] | PAF | 5 x 10⁻⁹ | 82% |

| Inositol 1,4,5-triphosphate Formation [1] | PAF | 3 x 10⁻⁷ | Not Specified |

| Intracellular Free Calcium Increase [1] | PAF | 4 x 10⁻⁷ | Not Specified |

Mechanism of Action: A Unifying Hypothesis

Research indicates that this compound's diverse effects may stem from a fundamental action on chloride (Cl⁻) ion channels [2].

- Cellular Level Effects: By inhibiting chloride flux across cell membranes, this compound can prevent crucial pro-inflammatory cellular responses. This includes stabilizing mast cells to prevent degranulation, protecting airway epithelial cells from damage caused by changes in osmolarity, and modulating the activity of sensory neurons to reduce the release of inflammatory neuropeptides (like substance P) [2].

- Unifying Theory: The inhibition of chloride channels provides a plausible unifying mechanism to explain this compound's broad effect across different cell types involved in asthma and allergic inflammation [2].

The diagram below illustrates this proposed unifying mechanism of action.

Experimental Protocol Insights

The quantitative data on platelet inhibition was obtained through a series of standardized in vitro assays. The methodology provides a template for investigating this compound's effects on other cell types.

Key Experimental Parameters from Platelet Study [1]:

- Cell Source: Platelets were isolated from fresh whole blood samples of healthy human volunteers (n=45).

- Cell Activation: Platelets were stimulated using specific agents:

- Platelet-Activating Factor (PAF)

- Thrombin

- Calcium Ionophore (used as a control to bypass receptor-mediated pathways)

- This compound Pre-treatment: Platelets were incubated with varying concentrations of this compound sodium before activation to determine dose-dependent effects (IC50 values).

- Measured Outcomes (Assays):

- Shape Change: Measured using light transmission aggregometry.

- Aggregation: Quantified via standard aggregometry.

- Thromboxane B2 Release: Measured using radioimmunoassay (RIA) or enzyme immunoassay (EIA) as a stable marker of thromboxane A2 synthesis.

- Second Messengers:

- Inositol 1,4,5-triphosphate (IP3): Quantified using a radioligand binding assay.

- Intracellular Free Calcium ([Ca²⁺]i): Measured using fluorescent dyes like Fura-2.

- Ligand Binding: PAF receptor binding was assessed with radiolabeled PAF to check for direct receptor antagonism.

Key Takeaways for Researchers

- Broad-Spectrum Inhibitor: this compound sodium exhibits a wide anti-inflammatory profile by targeting multiple cell lineages central to the inflammatory response in asthma and allergy [3] [4].

- High Potency in Specific Contexts: It demonstrates high potency (nanomolar range IC50) in inhibiting receptor-mediated platelet activation, suggesting a potent effect on certain signaling pathways [1].

- Novel Mechanism Hypothesis: Its action may be primarily mediated through the inhibition of chloride channels, a mechanism that potentially unifies its effects across diverse cell types [2].

- Limited Efficacy in COPD: It is important to note that its efficacy appears specific to asthmatic inflammation. A clinical study in patients with Chronic Obstructive Pulmonary Disease (COPD) showed no significant effect on airway responsiveness or lung function [5].

References

- 1. Inhibition of Receptor-Mediated Platelet Activation by ... [pubmed.ncbi.nlm.nih.gov]

- 2. Chloride transport and the actions of this compound sodium ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Effects of this compound sodium in the treatment of non- ... [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Parameters of Nedocromil Sodium

| Parameter | Intravenous Administration | Single Dose Inhalation (Healthy Adults) | Multiple Dose Inhalation (Healthy Adults) | Multiple Dose Inhalation (Asthmatic Patients) |

|---|---|---|---|---|

| Absolute Bioavailability | 100% (reference) | Approx. 8% [1] | Approx. 17% [1] | Not specified |

| Protein Binding | ~89% (across a concentration range of 0.5 to 50 µg/mL) [2] [1] | |||

| Elimination Half-life | Very rapid (β = 0.013 ± 0.002 min⁻¹) [3] [4] | ~3.3 hours [1] | Similar to single dose (no accumulation) [1] | ~1.5 hours [1] |

| Route of Elimination | Excreted unchanged in urine (~70%) and feces (~30%) [2] [1] | |||

| Urinary Excretion | ~81% of dose [3] [4] | ~3.4% of administered dose (within 12 hours) [1] | ~5% of administered dose (representing 12% of total drug absorbed) [1] | ~5% of administered dose [1] |

Key Experimental Methodologies

The pharmacokinetic data for nedocromil sodium were established through several clinical study designs.

- Intravenous (IV) Study: A single IV dose of 0.2 µg/kg was administered over 30 minutes to six healthy volunteers. Plasma concentrations and urinary excretion were monitored to determine fundamental parameters like clearance, elimination rate, and volume of distribution without the variable of absorption [3] [4].

- Oral Absorption Study: A high single oral dose of 1 mg/kg was given to volunteers, demonstrating very low bioavailability (2-3%), confirming that swallowed drug from inhalation contributes negligibly to systemic levels [3] [4].

- Single-Dose Inhalation Study: Both healthy volunteers and asthmatic patients received a single 4 mg dose (typically delivered as two inhalations of 1.75 mg each). This study characterized the absorption rate and extent from the lungs [3] [4] [1].

- Multiple-Dose Inhalation Study: Volunteers and patients were dosed with 3.5 mg (two inhalations) four times daily for periods ranging from one week to twelve months. These studies confirmed the lack of drug accumulation with regular use [3] [1].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells like mast cells, eosinophils, and neutrophils. It also modulates neuronal signaling in the airways.

This compound's multi-target inhibition of inflammatory and neuronal pathways.

Clinical and Research Implications

The unique pharmacokinetic profile of this compound sodium has several direct implications for its clinical use and research.

- Low Systemic Exposure: The minimal systemic absorption (≤6% of the inhaled dose) and high protein binding result in a favorable safety profile with a low risk of systemic side effects [3] [1].

- Rapid Onset of Action at Mucosa: Despite low plasma levels, the drug is delivered directly to the site of action in the airways. The rapid inhibition of mast cells and sensory nerves explains its prophylactic effect against challenges like exercise and cold air [5] [1].

- Minimal Accumulation: The relatively short half-life and lack of accumulation support its safe use in chronic management and explain the requirement for multiple daily dosing (typically four times daily) to maintain its local protective effect [3] [1].

References

- 1. Tilade: Package Insert / Prescribing Information [drugs.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The pharmacokinetics of this compound sodium, a new drug for ... [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacokinetics of this compound Sodium, a New Drug ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Introduction to Nedocromil Sodium

Nedocromil sodium is a pyranoquinolone derivative approved for treating conditions like allergic conjunctivitis and asthma [1]. It functions as a mast cell stabilizer and exhibits broad anti-inflammatory properties by inhibiting the activation and mediator release from various inflammatory cells, including eosinophils, neutrophils, macrophages, and mast cells [1] [2]. Its primary mechanism involves modulation of intracellular signaling pathways to prevent the release of histamine, leukotrienes, and prostaglandins [1].

Cellular Mechanisms of Action

This compound sodium employs several interconnected mechanisms to exert its anti-inflammatory effects:

- Mast Cell Stabilization: Inhibits degranulation of mast cells, preventing release of histamine and other pre-formed mediators [1].

- Inhibition of Inflammatory Cell Activation: Suppresses activation of eosinophils, neutrophils, macrophages, and monocytes, reducing generation of leukotrienes (LTC4) and prostaglandins (PGD2) [1] [3].

- Modulation of Sensory Nerve Function: Reduces axon reflexes and release of sensory neuropeptides (substance P, neurokinin A), thereby decreasing neurogenic inflammation and symptoms like itch and flare [4].

- Interference with Intracellular Signaling: Inhibits phosphoprotein phosphatase (PP2A) activity, enhancing phosphorylation and membrane translocation of anti-inflammatory protein Annexin-A1, which suppresses eicosanoid generation [5]. Also inhibits key early signaling events like phospholipase C, inositol triphosphate (IP3) formation, and protein kinase C (PKC) translocation [6].

The diagram below illustrates the key cellular mechanisms and signaling pathways affected by this compound sodium.

Key Research Findings and Clinical Efficacy

Substantial research supports this compound sodium's efficacy in allergic and inflammatory conditions.

| Condition / Model | Key Findings | Reference |

|---|---|---|

| Seasonal Allergic Conjunctivitis | Significant improvement in summary symptom score, itch, redness, conjunctival injection, and edema vs. placebo. | [7] |

| Asthma / Chronic Reversible Obstructive Airway Disease | More effective than cromolyn sodium; considered an early anti-inflammatory therapy. | [8] |

| Non-Allergic COPD | No effect on airway responsiveness or lung function; reduced exacerbations and dropouts. | [9] |

| Histamine-Induced Itch & Flare (Human Skin) | ~74% reduction in itch; ~65% reduction in flare area; modulated sensory nerve function. | [4] |

| Receptor-Mediated Platelet Activation | Inhibited PAF-induced shape change (IC₅₀: 3x10⁻⁹ M), aggregation (IC₅₀: 2x10⁻⁹ M), and TXB₂ release. | [6] |

| Eicosanoid Inhibition in U937 Cells | Synergized with glucocorticoids to enhance Annexin-A1 release and inhibit thromboxane B₂ generation. | [5] |

Experimental Protocols and Methodologies

Detailed methodologies from key studies provide guidance for experimental design.

Protocol: In Vitro Platelet Activation Assay

This method assesses the effect of this compound on platelet-activating factor (PAF)-induced activation [6].

- Cell Source: Platelets isolated from healthy human volunteers (e.g., n=45).

- Stimulation: Activate platelets with PAF, thrombin, or Ca²⁺ ionophore.

- This compound Pre-treatment: Incubate platelets with this compound sodium (varying concentrations) before stimulation.

- Readout Parameters:

- Shape Change: Measured optically.

- Aggregation: Using an aggregometer.

- Thromboxane B₂ (TXB₂) Release: Quantified via immunoassay.

- Second Messengers: IP₃ and intracellular Ca²⁺ levels measured via radioligand binding and fluorescent dyes.

- Protein Kinase C (PKC) Translocation: Assessed via cell fractionation and Western blot.

- Data Analysis: Calculate IC₅₀ values for this compound's inhibitory effects.

The workflow for this protocol is summarized below.

Protocol: In Vivo Human Skin Itch and Flare Model

This model tests this compound's effect on sensory nerve function [4].

- Subjects: Non-atopic human volunteers (e.g., n=8).

- Drug Delivery: Introduce 2% this compound sodium into volar forearm skin via iontophoresis (8 mC charge); use water as control.

- Challenge: Intradermally inject histamine (e.g., 20 μl of 1 μM or 300 nM) into the center of the iontophoresis site 10 minutes post-delivery.

- Outcome Measurements:

- Itch Sensation: Subjects report on a visual analogue scale (VAS) every 20 seconds for 5 minutes.

- Flare and Weal Response: Assess weal and flare areas at 10 minutes using scanning laser Doppler imaging.

- Blood Flux: Measure dermal perfusion within the flare area using laser Doppler.

- Statistical Analysis: Compare this compound vs. control sites using paired t-tests.

Future Research Directions

While this compound sodium is an established drug, several research avenues remain relevant:

- Novel Mechanisms: Further investigation into PP2A phosphatase inhibition and Annexin-A1 pathway as a novel anti-inflammatory mechanism [5].

- Sensory Nerve Modulation: Exploring potential in conditions involving neurogenic inflammation or chronic itch [4].

- Combination Therapies: Research potential synergies with other anti-inflammatory agents like glucocorticoids [5].

- Re-purposing Potential: Investigating effects in non-allergic conditions, given its broad cellular action [9] [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Showing metabocard for this compound (HMDB0014854) [hmdb.ca]

- 3. Effects of this compound sodium on in vitro induced migration ... [sciencedirect.com]

- 4. This compound sodium inhibits histamine-induced itch and ... [pmc.ncbi.nlm.nih.gov]

- 5. Cromoglycate drugs suppress eicosanoid generation in ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Receptor-Mediated Platelet Activation by ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound sodium 2% ophthalmic solution for the ... [experts.umn.edu]

- 8. This compound Sodium Is More Effective Than Cromolyn ... [sciencedirect.com]

- 9. Effects of this compound sodium in the treatment of non- ... [pmc.ncbi.nlm.nih.gov]

nedocromil scientific literature review

Mechanism of Action and Pharmacology

Nedocromil sodium is a pyranoquinoline derivative that functions as a non-steroidal anti-inflammatory agent. Its primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells key to the asthmatic response [1] [2] [3].

The table below summarizes its pharmacodynamic and pharmacokinetic profile:

| Property | Description |

|---|---|

| Mechanism of Action | Stabilizes mast cells, eosinophils, neutrophils, and macrophages; inhibits release of histamine, leukotrienes (C4), and prostaglandin D2; modulates sensory nerve function and axon reflexes to inhibit release of neuropeptides [1] [4] [2]. |

| Primary Molecular Targets | Cysteinyl leukotriene receptor 1 & 2 (antagonist), fMet-Leu-Phe receptor (antagonist) [1]. |

| Pharmacokinetics (Absorption) | Low systemic absorption (7-9% of inhaled dose); only 2-3% absorbed from GI tract [1] [2]. |

| Pharmacokinetics (Metabolism & Elimination) | Not metabolized; excreted unchanged in urine (~70%) and feces (~30%) [1]. |

| Protein Binding & Half-life | Approximately 89% protein bound; plasma half-life of ~3.3 hours [1]. |

| Common Adverse Effects | Unpleasant taste, headache, throat irritation, nausea, cough [5] [2] [6]. |

The following diagram illustrates the multi-targeted mechanism of action of this compound, showing its effects on inflammatory cells and sensory nerves.

This compound's multi-faceted mechanism of action on inflammatory cells and nerves.

Clinical Efficacy and Research Data

Clinical studies have established the efficacy and safety profile of this compound, particularly in asthma and allergic conjunctivitis.

| Aspect | Clinical Findings |

|---|---|

| Asthma in Children (Cochrane Review) | 15 trials (N=1,422); some short-term benefit in lung function & symptoms; one large long-term study showed no significant benefit for symptom-free days in mild asthma; good safety profile, primary side effect is unpleasant taste [5]. |

| Adult Asthma (vs. Placebo) | Significant improvements in asthma symptom scores and pulmonary function; permitted 20-70% reduction in concomitant bronchodilator use; moderate steroid-sparing effect in patients on inhaled corticosteroids [7] [3]. |

| Allergic Conjunctivitis | 2% ophthalmic solution effective for ocular pruritus and irritation; provides relief in ~80% of patients; more potent than sodium cromoglycate and can be administered twice daily [2] [6]. |

| Comparative Efficacy (vs. Cromolyn) | Generally considered clinically similar for asthma treatment; some studies suggest this compound is more potent and has a faster onset of action in allergic eye disease [2] [8] [6]. |

| Inhibition of Itch & Flare | Iontophoresis of 2% this compound reduced histamine-induced itch by ~74% and flare area by ~64% in human skin, indicating a direct effect on sensory nerve function [4]. |

Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon existing work, here are methodologies from pivotal studies.

Protocol 1: Inhibition of Histamine-Induced Itch and Flare

This study demonstrated this compound's effect on sensory nerves in human skin [4].

- Objective: To test the hypothesis that this compound sodium inhibits sensory nerve function to reduce histamine-induced itch and flare.

- Subjects: Eight non-atopic volunteers.

- Intervention:

- Iontophoresis: A 2% this compound sodium solution (or water control) was introduced into the volar forearm skin using iontophoresis (8 mC total charge), calculated to deliver ~1.71 μg over 0.8 cm².

- Histamine Challenge: Ten minutes post-iontophoresis, histamine (20 μl of 1 μM or 300 nM) was injected intradermally at the same site.

- Outcome Measures:

- Itch: Subjects graded itch intensity on a 100 mm visual analogue scale every 20 seconds for 5 minutes.

- Flare & Weal: At 10 minutes post-injection, flare and weal areas were quantified using scanning laser Doppler imaging.

- Key Results: this compound significantly reduced itch scores (~74%) and flare areas (~64%), without significantly affecting weal area or blood flux within the flare.

Protocol 2: Clinical Efficacy Trial in Asthma

This multi-center trial compared this compound with placebo and cromolyn sodium [8].

- Design: 14-week, double-blind, placebo-controlled, randomized trial with a 2-week run-in, 8-week treatment, and 2-week washout period.

- Patients: 306 patients with reversible airway obstruction.

- Intervention:

- This compound Sodium: 4 mg (2 puffs) twice daily via metered-dose inhaler.

- Active Control: Cromolyn Sodium, 2 mg (2 puffs) four times daily.

- Control: Placebo.

- Outcome Measures:

- Pulmonary function tests (FEV1).

- Asthma symptom scores.

- Use of rescue beta-2 agonist medication.

- Patient/physician global assessment.

- Key Results: this compound sodium was more effective than placebo and clinically similar to cromolyn sodium in managing mild-to-moderate allergic asthma.

Current Status and Research Direction

While this compound has a well-documented and favorable safety profile, its role in clinical practice has diminished. In current asthma management guidelines, inhaled corticosteroids are the first-line anti-inflammatory treatment due to their superior efficacy [5] [6]. This compound is now considered an alternative for mild persistent asthma, especially in cases where corticosteroid side effects are a concern [5].

Future research on drugs like this compound could focus on reformulation for improved delivery or exploring their mechanisms in other neurogenic inflammatory conditions. For scientists, the compound remains a valuable tool for studying mast cell biology and sensory nerve modulation.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound: a new agent for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound sodium inhibits histamine-induced itch and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound sodium for chronic asthma in children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comparative Study of the Clinical Efficacy of this compound ... [sciencedirect.com]

Nedocromil in Preclinical Cancer Research

Recent studies have explored the role of mast cells in the tumor immune microenvironment (TIME). Nedocromil sodium has been identified in preclinical models as a mast cell degranulation stabilizer used to investigate the function of tumor-infiltrating mast cells (TIMCs) [1].

The table below summarizes key findings from these studies:

| Tumor Model | Mast Cell Role | This compound Effect | Outcome & Mechanism |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) [1] | Exerts anti-tumor effects by recruiting and activating immune cells; potential synergy with chemoimmunotherapy [1]. | DSCG (disodium cromoglycate, similar to this compound) was used to inhibit mast cell degranulation [1]. | Weakened tumor shrinkage and upregulation of suppressive dendritic cells when combined with anti-PD-L1 and chemotherapy [1]. |

| Pancreatic Ductal Adenocarcinoma (PDAC) [1] | Promotes epithelial-mesenchymal transition (EMT) and creates an immunosuppressive TIME [1]. | Sodium cromoglycate (a related mast cell stabilizer) compromised CXCL10 and augmented the efficacy of anti-PD-L1 therapy [1]. | Sensitized tumors to immunotherapy [1]. |

Proposed Experimental Workflow

The following diagram outlines a generalized preclinical workflow for studying this compound's mechanism of action, synthesized from the described research approaches [1]:

This workflow reflects the methodology used in the cited research to dissect mast cell functions [1].

Research Implications and Future Directions

The preclinical use of this compound and similar stabilizers is primarily as tool compounds to investigate mast cell biology in cancer [1]. Findings suggest that the therapeutic potential of targeting mast cells is highly context-dependent, varying by cancer type and specific TIME [1].

- In TNBC, mast cells may play an anti-tumor role, so inhibiting them with stabilizers like this compound could counteract the efficacy of chemoimmunotherapy [1].

- In pancreatic cancer, mast cells have a pro-tumor role, and their inhibition can enhance immunotherapy response [1].

This highlights a key consideration for drug development: mast cell function is not universal and therapeutic strategies must be tailored to the cancer type [1]. A phase II clinical trial (NCT05076682) is ongoing to explore the efficacy of sodium cromoglicate (a mast cell stabilizer) in reversing ICB resistance in metastatic TNBC [1].

References

Experimental Evidence for IL-6 Inhibition

The key evidence for nedocromil's inhibition of IL-6 comes from a study using highly purified rat peritoneal mast cells [1].

| Aspect | Details |

|---|---|

| Cell Type | Highly purified rat peritoneal mast cells [1] |

| Activation Stimulus | Anti-IgE [1] |

| Effect on IL-6 | Inhibited production (assayed via B9 hybridoma growth factor bioassay) [1] |

| Effect on Histamine | Released (a marker of preformed mediator release) [1] |

| Key Finding | IL-6 inhibition occurred concurrently with histamine release, indicating that IL-6 production is not directly coupled to degranulation in this model [1] |

Other experiments in the same study highlighted this mechanistic disconnect:

- Calcium ionophore A23187 induced strong histamine release but no IL-6 production [1].

- LPS activation induced substantial, serum-dependent IL-6 production without significant histamine release [1].

Experimental Models Showing No Effect on IL-6

In contrast to the mast cell findings, research on human mononuclear phagocytic cells found that this compound did not inhibit IL-6 in this context [2].

| Aspect | Details |

|---|---|

| Cell Types | Human monocytes, THP-1 monocyte leukemia cells, and alveolar macrophages [2] |

| Stimuli Tested | IgE/anti-IgE complexes, allergen, and LPS [2] |

| Effect on IL-6 | No changes in production were observed when this compound was applied [2] |

| Additional Finding | This compound also did not modulate FcϵRII (a low-affinity IgE receptor) expression induced by various cytokines [2] |

Mechanism of Action: A Proposed Pathway

This compound does not directly inhibit IL-6. Its effect is likely indirect, through a mechanism involving the anti-inflammatory protein Annexin-A1 (Anx-A1) [3]. The following diagram illustrates this pathway based on studies in human and murine mast cells.

Proposed mechanism for this compound's inhibitory effects on mast cells [3].

This model shows that this compound's action is linked to the release of Anx-A1, which then acts to suppress the release of various inflammatory mediators [3].

Experimental Protocol for Mast Cell Studies

The tables below summarize the core methodologies from studies investigating this compound's effects on mast cells and eicosanoid generation [3].

Table 1: Cell Culture and Activation Models

| Cell Type | Source / Culture Method | Activation Methods |

|---|---|---|

| Cord-derived Human Mast Cells (CDMCs) | CD34+ stem cells cultured for 11-18 weeks with SCF, IL-6, and initial IL-3 [3]. | IgE-FcεRI crosslinking: Cells pre-sensitized with IgE overnight, then activated with anti-IgE antibody [3]. |

| Murine Bone Marrow-Derived Mast Cells (BMDMCs) | Bone marrow progenitor cells from wild-type or Anx-A1 null mice cultured for 4-5 weeks with IL-3 and SCF [3]. | 1. IgE-FcεRI crosslinking (using anti-DNP IgE and DNP-BSA). 2. Compound 48/80 (a synthetic polyamine) [3]. |

Table 2: Drug Treatment and Measurement Techniques

| Aspect | Protocol Details |

|---|---|

| Drug Treatment | This compound (typically 10 nM) added to cells 5 minutes prior to activation stimulus [3]. |

| Key Mechanistic Assessments | - Mediator Release: Histamine (HPLC or immunoassay) and PGD2 (enzyme immunoassay) measured in cell-free supernatants at 1 hour [3].

- Protein Phosphorylation: Analysis of PKC and Anx-A1 phosphorylation (e.g., via Western blot) [3].

- Anx-A1 Neutralization: Use of a neutralising anti-Anx-A1 monoclonal antibody to confirm the protein's role [3]. |

Key Takeaways for Researchers

- Cell Type is Crucial: this compound's ability to inhibit IL-6 is not universal. It is effective in rodent mast cells but not in human monocyte/macrophage models under the conditions tested.

- Mechanism is Indirect: The inhibition is not a direct blockade of IL-6 synthesis. It proceeds through a novel pathway involving the inhibition of PP2A, leading to increased Anx-A1 phosphorylation and secretion.

- Model Selection: The choice of experimental model (species, cell type, activation stimulus) is critical when designing experiments to study this compound's effects on cytokines like IL-6.

References

Mechanism of Action: A Chloride Channel Hypothesis

A unifying theory for nedocromil's diverse effects is its capacity to inhibit chloride channels. By modulating chloride flux, the drug can influence the excitability of sensory neurons and prevent the activation of various inflammatory cells in response to stimuli [1].

- Sensory Nerves: The inhibition of chloride channels is thought to stabilize neuronal membranes, reducing their sensitivity to irritants. This suppresses the axon reflex—a mechanism where stimulation of one nerve branch leads to the release of neuropeptides (like Substance P) from other branches of the same nerve, causing neurogenic inflammation [2] [1].

- Inflammatory Cells: The same chloride channel-blocking action is believed to prevent mast cell degranulation and the response of other cells (e.g., eosinophils) to osmotic changes, which are common triggers in asthma [1].

This mechanism is visualized in the following pathway:

This compound's proposed mechanism of action, centered on chloride channel inhibition, suppresses the sensory nerve pathway that leads to neurogenic inflammation.

Experimental Models and Protocols

Key evidence for this compound's action comes from specific experimental models. The table below outlines core methodologies used to investigate its neuropeptide-inhibiting effects.

| Experimental Model | Protocol / Method | Measured Outcome |

|---|---|---|

| Bradykinin-Induced Plasma Extravasation [2] | Administer bradykinin to animals; measure leakage of plasma proteins into airways. | Reduction in vascular leakage after this compound pretreatment. |

| Sensory Neuropeptide-Induced Skin Edema [2] | Intradermal injection of Substance P or Neurokinin A in human skin. | Inhibition of local swelling and edema formation by this compound. |

| In Vitro Nerve & Smooth Muscle Isolated Rabbit Trachea [2] | Apply Substance P to tissue bath; measure potentiation of electrically-induced cholinergic contractions. | this compound's ability to prevent Substance P-induced potentiation at preganglionic sites. | | In Vitro Nerve & Smooth Muscle Guinea Pig Bronchi [2] | Induce contraction via NANC nerve stimulation in the presence of antagonists. | Reduction in the NANC bronchoconstrictor response by this compound. |

This research demonstrates that this compound sodium functions as a broader sensory nerve modulator rather than a specific receptor antagonist. Its clinical benefit in asthma and allergic conjunctivitis stems from its ability to interrupt a key pathway—neurogenic inflammation—at its origin.

References

Mechanism of Action & Pharmacodynamics

Nedocromil's anti-inflammatory and anti-asthmatic effects are mediated through its action on several cell types and neural pathways.

- Cellular Effects: this compound stabilizes mast cells, preventing their degranulation and the subsequent release of pre-formed mediators like histamine and tryptase [1] [2]. It also suppresses the activation of other inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets, thereby reducing the synthesis and release of prostaglandins and leukotrienes [3] [4].

- Neural Effects: Part of this compound's mechanism involves the inhibition of axon reflexes and the release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin gene-related peptide (CGRP). This action contributes to the suppression of neurogenic inflammation and bradykinin-induced bronchoconstriction [3] [4].

- Functional Outcome: Through these combined actions, this compound inhibits both the early-phase and late-phase asthmatic responses triggered by allergens and other stimuli. It lacks direct bronchodilator, antihistamine, or corticosteroid activity [3] [5].

The following diagram illustrates the multi-faceted pharmacological mechanism of this compound.

Pharmacokinetics Profile

This compound has unfavorable pharmacokinetic properties for systemic administration, which led to its development for local delivery via inhalation and ophthalmic routes.

| Parameter | Value / Description |

|---|---|

| Absorption | Low systemic absorption [3]. For inhalation, ~7-9% of a single dose is absorbed from the lungs; an additional 2-3% is absorbed from the GI tract after swallowing [4]. |

| Protein Binding | Approximately 89% in human plasma [3] [1]. |

| Metabolism | Not metabolized [3] [1]. |

| Route of Elimination | Excreted unchanged primarily in urine (70%) and feces (30%) [3]. |

| Half-Life | Approximately 3.3 hours [3] [1]. |

Clinical Applications & Formulations

This compound was developed as a prophylactic agent for inflammatory conditions.

- Approved Indications:

- Formulations and Market Status:

- Inhalation Aerosol: Marketed as Tilade for asthma. Inhalation products containing this compound were withdrawn from the U.S. market in April 2008 because they used chlorofluorocarbons (CFCs) as propellants [1] [5].

- Ophthalmic Solution: Marketed as Alocril (2% solution) for allergic conjunctivitis [3] [1] [4].

Experimental Research & Protocols

Research on mast cell stabilizers like this compound provides a framework for investigating similar compounds. The following workflow summarizes a standard in vivo protocol for evaluating the anti-atherosclerotic effects of a mast cell stabilizer, as demonstrated in a study using cromolyn (a drug with a similar mechanism to this compound) [6].

Key Experimental Endpoints and Methodologies:

- Lesion Quantification: Atherosclerotic lesions in the aortic arch and thoracoabdominal aorta are measured. This is often done by staining the aortas with Oil Red O to highlight lipid deposition, and then calculating the lesion area as a percentage of the total aortic surface area [6].

- Histological and Immunohistochemical Analysis: Aortic root or arch sections are analyzed for:

- Plasma Lipid Profiling: Plasma levels of total cholesterol, triglycerides, and HDL are measured enzymatically. LDL levels are often calculated [6].

Research Relevance and Future Directions

Although this compound itself is no longer widely used, research into its mechanism of action remains highly relevant. The role of mast cells in chronic inflammatory diseases is an active area of investigation. For example, recent studies explore the potential of mast cell stabilizers in modulating neuroinflammation and chronic pain in conditions like endometriosis, highlighting the ongoing therapeutic interest in this drug class [7].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound (inhalation route) - Side effects & dosage [mayoclinic.org]

- 6. Pharmaceutical stabilization of mast cells attenuates ... [pmc.ncbi.nlm.nih.gov]

- 7. Neuroinflammation is responsible for pain in endometriosis [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Experimental Protocols for Nedocromil Sodium Inhalation

Introduction and Drug Status

Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative developed as an anti-inflammatory agent for the preventive management of asthma. First approved in the United States in 1992, it was marketed under the brand name Tilade by Pfizer Laboratories. This compound sodium functions as a mast cell stabilizer and exhibits broader anti-inflammatory properties through multiple mechanisms affecting various inflammatory cells involved in the asthma pathway. Classified chemically as a pyranoquinoline, its molecular formula is C₁₉H₁₅NNa₂O₇ with a molecular weight of 415.3 [1]. The drug is characterized by its yellow color and high solubility in water, making it suitable for formulation as a metered-dose inhaler.

Despite its initial approval and established efficacy profile, inhalation products containing this compound were withdrawn from the U.S. market by King Pharmaceuticals on April 30, 2008 [2]. This withdrawal represents a significant consideration for researchers investigating historical asthma treatments or considering potential reformulation approaches. Nevertheless, understanding this compound's mechanism of action and clinical profile remains valuable for drug development efforts targeting similar inflammatory pathways in respiratory diseases. The pharmacological characteristics and clinical trial data of this compound continue to offer insights into alternative approaches to asthma management beyond mainstream corticosteroid therapies.

Mechanism of Action

Cellular and Molecular Mechanisms

This compound sodium exhibits a multifaceted anti-inflammatory action that distinguishes it from bronchodilators and corticosteroids. The drug demonstrates significant inhibitory effects on various inflammatory cells central to the asthma pathogenesis cascade, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets [1]. Unlike many asthma medications, this compound sodium possesses no direct bronchodilator activity, nor does it exhibit antihistaminic or corticosteroid properties [1]. Its primary value lies in preventing the inflammatory processes that underlie asthma symptoms rather than reversing established bronchoconstriction.

At the molecular level, this compound sodium has been shown to inhibit the activation and mediator release from inflammatory cells. In vitro studies using bronchoalveolar lavage cells from antigen-sensitized primates demonstrated that this compound sodium suppresses the release of key mediators including histamine, leukotriene C4, and prostaglandin D2 [1]. Similar investigations with human bronchoalveolar cells revealed inhibition of histamine release from mast cells and β-glucuronidase release from macrophages. This inhibition extends to mediators derived from both the lipoxygenase and cyclo-oxygenase pathways of arachidonic acid metabolism [3].

A particularly significant mechanism involves this compound sodium's ability to modulate chloride ion channels across multiple cell types. Research indicates that the drug can inhibit chloride ion flux in mast cells, epithelial cells, and neurons, potentially explaining its capacity to prevent diverse responses such as mast-cell degranulation, reactions to airway osmolarity changes, and neuronal activation [4]. This chloride channel modulation may represent a unifying hypothesis for this compound sodium's effects across different cell types involved in asthma. Additionally, the drug's mechanism may involve inhibition of axon reflexes and reduction in the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptides, thereby attenuating bradykinin-induced bronchoconstriction [3].

Signaling Pathway Diagram

The following diagram illustrates the key molecular and cellular interactions in this compound sodium's mechanism of action:

This diagram illustrates this compound sodium's primary mechanisms, showing its multimodal inhibition of inflammatory cells and mediator release, chloride channel modulation, and interruption of neural pathways that collectively contribute to its preventive anti-inflammatory effects in asthma management.

Clinical Efficacy and Trial Data

Asthma Management Outcomes

Clinical studies conducted with this compound sodium demonstrated significant efficacy in asthma management across various patient populations. The worldwide clinical trial experience with Tilade (this compound sodium) encompassed 6,469 patients, including 993 pediatric patients aged 6 through 11 years [1]. Evidence from these studies indicated that the four times daily regimen proved more effective than twice-daily administration, though less frequent administration could be considered in patients who achieved good control. The therapeutic effects of this compound sodium typically became apparent within the first two weeks of treatment, with optimal benefits developing after approximately 4 weeks of regular use [2].

In a 14-week, double-blind, placebo-controlled, parallel-group trial conducted across five centers with 120 asthma patients, this compound sodium demonstrated significant superiority over placebo across multiple endpoints [1]. Participants in this study had previously been controlled using only sustained-release theophylline and β₂-agonists. The study employed a systematic withdrawal of concomitant medications, with theophylline discontinued after two weeks and oral β₂-agonists stopped after four weeks, while β₂-agonist metered dose inhalers remained available as needed. Efficacy assessments included daily symptom scores recorded by patients using diary cards, with measurements for nighttime asthma (0-2 scale), daytime asthma (0-5 scale), and cough (0-5 scale).

Table 1: Efficacy Outcomes from 14-Week Placebo-Controlled Trial [1]

| Assessment Variable | Time Period | This compound Mean | Placebo Mean | Statistical Significance |

|---|---|---|---|---|

| Daytime Asthma | Weeks 7-14 | 1.26 | 2.08 | p < 0.05 |

| Nighttime Asthma | Weeks 7-14 | 0.67 | 0.96 | p < 0.01 |

| Cough | Weeks 7-14 | 0.68 | 1.49 | p < 0.05 |

| Patient's Opinion | Week 14 | 2.27 | 3.55 | p < 0.01 |

| Clinician's Opinion | Week 14 | 2.13 | 3.48 | p < 0.01 |

| FEV₁ (liters) | Week 2 | 2.69 | 2.18 | p < 0.01 |

| FEV₁ (liters) | Week 6 | 2.65 | 2.15 | p < 0.01 |

| FEV₁ (liters) | Week 10 | 2.55 | 2.15 | p < 0.01 |

| FEV₁ (liters) | Week 14 | 2.59 | 2.10 | p < 0.01 |

The improvement in FEV₁ observed in the this compound sodium group compared to placebo was evident as early as week 2 and maintained throughout the 14-week study period [1]. Both patients and clinicians rated this compound sodium significantly more effective than placebo based on a five-point scale where lower scores indicated better perceived effectiveness. This comprehensive assessment demonstrated that this compound sodium provided meaningful improvements in both subjective symptom control and objective pulmonary function measurements when added to an as-needed inhaled β₂-adrenergic bronchodilator regimen.

Comparative Clinical Studies

In an eight-week, double-blind, parallel-group trial conducted across 12 centers, this compound sodium was compared to cromolyn sodium and placebo in 306 randomized patients [1]. All participants were dependent on sustained-release theophylline prior to the study, which was discontinued before initiating test treatments. The primary efficacy variable was a summary symptom score derived by averaging the scores for daytime asthma, nighttime asthma, and cough. The results demonstrated that both this compound sodium and cromolyn sodium showed significant improvements compared to placebo, with cromolyn sodium showing a slight advantage over this compound sodium for some parameters.

Table 2: Comparative Efficacy: this compound Sodium vs. Cromolyn Sodium vs. Placebo [1]

| Variable | Time Period | This compound Mean | Placebo Mean | Cromolyn Sodium Mean | Statistical Significance |

|---|---|---|---|---|---|

| Summary Score | Weeks 3-8 | 1.30 | 1.76 | 1.13 | This compound > Placebo (p<0.001) |

| Daytime Asthma | Weeks 3-8 | 1.59 | 2.05 | 1.41 | This compound > Placebo (p<0.001) |

| Nighttime Asthma | Weeks 3-8 | 0.91 | 1.23 | 0.70 | this compound > Placebo (p<0.01) Cromolyn > this compound (p<0.05) |

A Cochrane systematic review of this compound sodium for chronic asthma in children analyzed 15 randomized placebo-controlled trials with 1,422 children (837 males and 585 females) [5]. The review found that short-term studies (duration between 4-12 weeks) demonstrated that this compound sodium produced significant improvement in several efficacy measures compared to placebo, including FEV₁, FVC, FEV₁ % predicted, PC20 FEV₁, evening PEF, and symptom scores. Parents' assessment of efficacy significantly favored this compound sodium over placebo (odds ratio 0.5, 95% CI 0.3 to 0.8). The review noted that two large long-term studies using this compound sodium for six months and four to six years showed conflicting results regarding symptom-free days, potentially reflecting differences in baseline asthma severity or publication bias.

Administration and Dosing Protocol

Inhalation Technique and Device Preparation

Proper inhalation technique is critical for optimizing this compound sodium delivery to the bronchial tree. The Tilade inhaler was a pressurized metered-dose aerosol suspension containing micronized this compound sodium and sorbitan trioleate, with dichlorotetrafluoroethane and dichlorodifluoromethane serving as propellants [1]. Each canister contained 210 mg of this compound sodium, with each actuation delivering 1.75 mg this compound sodium from the mouthpiece after metering 2.00 mg from the valve. Significantly, each 16.2 g canister provided at least 104 metered actuations, after which the delivery consistency could not be guaranteed and the unit required replacement [1].

Device priming represented an essential first step in ensuring proper medication delivery. Prior to initial use, the canister required priming with three actuations [2]. If the canister remained unused for more than seven days, re-priming with three actuations was necessary. The priming procedure involved: (1) inserting the metal canister firmly into the clean mouthpiece according to manufacturer's instructions; (2) removing the cover from the mouthpiece; (3) shaking the inhaler thoroughly; and (4) pressing the top of the canister to spray the medicine into the air three times, which ensured the inhaler produced a fine mist indicating proper function [2].

For administration, patients could utilize either the open-mouth or closed-mouth method:

- Open-mouth method: The mouthpiece was positioned approximately 1-2 inches (2 finger-widths) in front of the widely opened mouth, carefully aimed to ensure the spray did not contact the roof of the mouth or tongue. Patients were advised to close their eyes just before spraying to prevent ocular exposure [2].

- Closed-mouth method: The mouthpiece was placed in the mouth between the teeth and over the tongue with lips closed tightly around it, ensuring the tongue or teeth did not obstruct the opening [2].

The inhalation sequence involved: (1) holding the inhaler upright with mouthpiece pointing downward; (2) removing the mouthpiece cover and checking for foreign objects; (3) shaking the inhaler 3-4 times; (4) exhaling slowly and completely away from the mouthpiece; (5) positioning the mouthpiece appropriately based on the chosen method; (6) tilting the head back slightly while beginning slow, deep inhalation through the mouth and simultaneously pressing the canister once; (7) continuing inhalation for 3-4 seconds to achieve a full breath; (8) holding breath for up to 10 seconds; and (9) breathing out slowly [2]. If multiple puffs were prescribed, patients were instructed to wait approximately one minute between puffs.

Dosing Regimen and Adjustments

The recommended dosage for both adults and pediatric patients aged 6 years and older was two inhalations four times daily at regularly spaced intervals, providing a total daily dose of 14 mg [6] [7]. For patients under good control on this four-times-daily regimen (evidenced by only occasional need for rescue bronchodilators no more than twice weekly and absence of serious exacerbations with respiratory infections), a trial of reduced frequency could be considered [6].

Dose reduction followed a stepdown approach: this compound sodium was first decreased to a three-times-daily regimen, then after several weeks of maintained control, potentially reduced further to twice-daily administration [6]. This cautious approach ensured that asthma control remained stable at each reduction step. When concomitant bronchodilators were used, patients were advised to administer the bronchodilator first, waiting at least two minutes before using this compound sodium to enhance deep lung penetration [2].

Table 3: this compound Sodium Dosing Protocol Summary

| Parameter | Specification |

|---|---|

| Standard Dosage | 2 inhalations (1.75 mg each) four times daily |

| Total Daily Dose | 14 mg |

| Minimum Age | 6 years |

| Canister Priming | 3 actuations before first use and if unused >7 days |

| Puffs per Canister | 104 metered actuations |

| Dose Reduction | Step down to 3 times daily, then to twice daily if controlled |

| Concomitant Bronchodilators | Use bronchodilator first, wait ≥2 minutes before this compound |

For patients using spacer devices, the technique was modified accordingly: the spacer was attached to the inhaler according to manufacturer's directions, the inhaler and spacer were shaken 3-4 times, and after actuating one puff into the spacer, the patient began inhaling slowly within 1-2 seconds, continuing for 5-10 seconds [2]. The breath was held for up to 10 seconds, followed by slow exhalation. Without removing the mouthpiece, patients then breathed in and out slowly 2-3 times to ensure complete emptying of the spacer device.

Pharmacological Properties

Pharmacokinetic Profile

This compound sodium exhibits low systemic bioavailability when administered via inhalation, contributing to its favorable safety profile. In a single-dose study involving 20 healthy adult subjects administered 3.5 mg this compound sodium (two actuations of 1.75 mg each), the mean AUC was 5.0 ng·hr/mL with a mean Cₘₐₓ of 1.6 ng/mL attained approximately 28 minutes after dosing [1]. The mean elimination half-life was approximately 3.3 hours, with urinary excretion over 12 hours averaging 3.4% of the administered dose, of which about 75% was excreted within the first six hours.

In a multiple-dose study, six healthy adult volunteers received a 3.5 mg single dose followed by 3.5 mg four times daily for seven consecutive days [1]. No drug accumulation was observed with this regimen. Following single and multiple-dose inhalations, urinary excretion accounted for 5.6% and 12% of the administered drug, respectively. After intravenous administration to healthy adults, urinary excretion was approximately 70%, indicating that the absolute bioavailability of this compound was approximately 8% for single doses and 17% for multiple inhaled doses. Studies involving high oral doses (600 mg single dose, then 200 mg three times daily for seven days) demonstrated absolute bioavailability of less than 2%, confirming minimal gastrointestinal absorption [1].

In asthmatic patients, pharmacokinetic parameters were generally consistent with healthy subjects. In a multiple-dose study of 12 asthmatic adults given 3.5 mg single doses followed by 3.5 mg four times daily for one month, both single and multiple-dose inhalations produced a mean peak plasma concentration of 2.8 ng/mL between 5 and 90 minutes, with a mean AUC of 5.6 ng·hr/mL and mean terminal half-life of 1.5 hours [1]. The mean 24-hour urinary excretion after either single or multiple-dose administration represented approximately 5% of the administered dose. Protein binding studies demonstrated that this compound is approximately 89% bound to human plasma proteins over a concentration range of 0.5 to 50 µg/mL, with reversible binding characteristics [1].

Safety and Adverse Effects

This compound sodium demonstrated a favorable safety profile across clinical trials. The most commonly reported adverse effect was unpleasant taste, which was generally mild and often abated with continued therapy [5] [8]. Other reported adverse effects included headache, nausea, throat irritation, cough, chest tightness, and dizziness, though these typically did not necessitate treatment discontinuation [8]. In pediatric studies, the only significant side effect observed was unpleasant taste, with no significant short-term or long-term adverse effects reported [5].

A Cochrane systematic review of this compound sodium in childhood asthma, which included 15 trials with 1,422 children, concluded that the medication has a very good safety profile with no significant short-term or long-term adverse side effects [5]. This favorable safety assessment, particularly in pediatric populations, represents an important consideration in asthma therapeutic development. The review specifically noted the absence of significant treatment-related adverse events beyond the unpleasant taste reported by some participants.

Applications in Research and Clinical Practice

Pediatric Asthma Management

This compound sodium has been evaluated extensively in pediatric populations, with studies demonstrating its efficacy and safety profile in children. The Cochrane review analyzing 15 trials with 1,422 children (837 males and 585 females) found that this compound sodium produced significant improvement in several efficacy measures compared to placebo [5]. Short-term studies (duration between 4-12 weeks) demonstrated benefits in lung function parameters including FEV₁, FVC, FEV₁ % predicted, PC20 FEV₁, evening PEF, and symptom scores. Parents' global assessment of efficacy significantly favored this compound over placebo, with an odds ratio of 0.5 (95% CI 0.3 to 0.8) [5].

The Childhood Asthma Management Program (CAMP) study, a large long-term investigation, compared this compound sodium with budesonide and placebo in children with mild-to-moderate asthma [5]. While the study showed that this compound was effective in reducing symptoms and exacerbations compared with placebo, it was less effective than inhaled budesonide. This finding contributed to positioning this compound as an alternative rather than first-line preventive therapy, particularly in children with milder asthma forms. The CAMP study represented one of the most comprehensive comparisons of these therapeutic approaches in pediatric asthma, providing valuable insights for treatment algorithms.

In specific pediatric subpopulations, this compound sodium demonstrated particular utility. A study of children following an acute asthma episode showed that early use of this compound sodium resulted in significant improvements compared to placebo for all variables assessed, including daytime and nighttime asthma symptoms, morning and evening peak expiratory flow, and use of rescue bronchodilators [5]. Another trial focusing on asthma during viral season demonstrated this compound sodium's effectiveness in reducing exacerbations triggered by respiratory infections, a common challenge in pediatric asthma management.

Other Clinical Applications

Beyond its primary indication for asthma prevention, this compound sodium has demonstrated efficacy in ophthalmic applications. As a 2% ophthalmic solution (marketed as Alocril), this compound has been used effectively for managing allergic conjunctivitis [3] [8]. Clinical studies have shown that this compound eye drops provide improved control of ocular pruritus and irritation associated with seasonal allergic conjunctivitis (SAC) and vernal conjunctivitis compared to placebo [8]. Its mechanism in ocular applications parallels that in asthma, involving mast cell stabilization and inhibition of inflammatory mediator release.

Research has also explored this compound sodium's potential in allergic rhinitis management, although this application received less extensive investigation than asthma and ocular allergies [9]. The drug's multifactorial anti-inflammatory effects, particularly its inhibition of mast cells, eosinophils, and other inflammatory cells involved in allergic responses, provide a rational basis for its potential efficacy across various allergic conditions. The ophthalmic formulation has been shown to be more potent than sodium cromoglycate in treating chronic ocular allergic conditions like vernal keratoconjunctivitis, with a quicker onset of effect on itching, grittiness, hyperemia, and keratitis [8].

Conclusion

This compound sodium represents an important anti-inflammatory agent in respiratory and allergic diseases, with a unique mechanism of action centered on mast cell stabilization and inhibition of multiple inflammatory cell types. Despite its withdrawal from the U.S. market in 2008, the extensive clinical trial data and well-characterized pharmacological profile continue to offer valuable insights for researchers and drug development professionals. The compound's favorable safety profile, particularly in pediatric populations, and its efficacy in preventing asthma symptoms and reducing bronchial hyperresponsiveness maintain its relevance as a reference point in asthma therapeutic research.

The experimental protocols and application notes detailed in this document provide a comprehensive framework for understanding this compound sodium's clinical applications and mechanistic underpinnings. Future research directions may include exploration of novel formulations leveraging this compound's anti-inflammatory properties, investigation of its potential applications in other inflammatory conditions, and further elucidation of its chloride channel modulation effects that could inform development of next-generation anti-inflammatory agents.

References

- 1. Tilade - (this compound sodium) is an inhaled ... [labeling.pfizer.com]

- 2. This compound (inhalation route) - Side effects & dosage [mayoclinic.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Chloride transport and the actions of this compound sodium ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound sodium for chronic asthma in children [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 7. Tilade Dosage Guide [drugs.com]

- 8. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 9. This compound Sodium - Drug Targets, Indications, Patents [synapse.patsnap.com]

Comprehensive Application Notes and Technical Protocols for Nedocromil Ophthalmic Solution Preparation

Then, I will now begin writing the main body of the document.

Introduction and Mechanism of Action

Nedocromil sodium ophthalmic solution is a therapeutic agent specifically developed for the management of allergic conjunctivitis, a common ocular condition affecting approximately 40% of the population in the United States. This mast cell stabilizer belongs to a class of drugs that effectively controls the ocular surface inflammation characteristic of allergic eye disease. The solution is formulated as a sterile, clear, yellow liquid with a concentration of 2% (20 mg/mL) this compound sodium for topical administration to the ocular surface. The medication is particularly valued for its prophylactic anti-allergic properties and favorable safety profile, making it suitable for long-term use throughout allergy seasons. [1] [2] [3]

The molecular mechanism of this compound sodium involves modulation of mast cell activity and inhibition of inflammatory mediator release. As a mast cell stabilizer, this compound sodium prevents the degranulation of conjunctival mast cells that occurs when allergens crosslink immunoglobulin E (IgE) molecules bound to FcεRI receptors on primed mast cells. This crosslinking typically triggers the release of preformed mediators such as histamine and tryptase, as well as the synthesis of newly formed lipid mediators, cytokines, and chemokines. By stabilizing mast cell membranes, this compound sodium effectively reduces the release of these inflammatory substances, thereby alleviating the characteristic symptoms of allergic conjunctivitis, including ocular itching, redness, and chemosis. [1] [2] [3]

Table 1: Physicochemical Properties of this compound Sodium

| Property | Specification | Method/Comments |

|---|---|---|

| Chemical Name | 4H-Pyrano[3,2-g]quinoline-2,8-dicarboxylic acid, 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-, disodium salt | IUPAC nomenclature |

| Solubility | Freely soluble in water | Aqueous solution |

| Formulation pH | 4.0 - 5.5 | Optimized for ocular comfort and stability |

| Osmolality | 270 - 330 mOsm/kg | Isotonic with tear fluid |

| Appearance | Clear, yellow solution | Visual inspection |

Formulation Composition

The commercial formulation of this compound ophthalmic solution contains both active and inactive components carefully balanced to ensure stability, efficacy, and ocular tolerability. The composition is designed to maintain product sterility, provide adequate shelf life, and minimize irritation upon instillation. The formulation is isotonic with tear fluid and buffered to a pH that minimizes stinging upon application while maintaining drug stability. The following sections detail the quantitative and qualitative composition of the 2% this compound ophthalmic solution. [1] [2]

Table 2: Quantitative Composition of this compound Ophthalmic Solution (2%)

| Component | Concentration | Function | Quality Standard |

|---|---|---|---|

| This compound Sodium | 20 mg/mL (2%) | Active Pharmaceutical Ingredient | ≥98% purity |

| Benzalkonium Chloride | 0.01% | Preservative | USP standards |

| Edetate Disodium | 0.05% | Chelating Agent | USP standards |

| Sodium Chloride | 0.5% | Tonicity Adjuster | Pharmaceutical grade |

| Purified Water | q.s. to 1 mL | Vehicle | Sterile, pyrogen-free |

The formulation incorporates benzalkonium chloride as a preservative to maintain sterility during multiple use. However, this ingredient may cause corneal irritation with long-term use, and alternative preservative systems could be explored for improved ocular tolerability. The edetate disodium functions as a chelating agent that enhances the antimicrobial effectiveness of benzalkonium chloride and contributes to product stability. Sodium chloride adjusts the tonicity of the solution to match that of natural tears, thereby minimizing discomfort upon instillation and reducing potential damage to ocular surface epithelial cells. [1] [2] [4]

Clinical Pharmacology and Pharmacokinetics

Cellular Mechanism of Action

This compound sodium exerts its therapeutic effects through multimodal inhibition of inflammatory cells and mediators involved in the allergic response. The drug primarily targets mucosal-type mast cells present in the conjunctival tissue, preventing their activation and subsequent release of preformed and newly synthesized mediators. In vitro studies with adult human bronchoalveolar cells have demonstrated that this compound sodium effectively inhibits histamine release from mast cells and beta-glucuronidase release from macrophages. Additionally, the compound has been shown to reduce eosinophil chemotaxis and activation, further contributing to its anti-inflammatory effects in allergic conjunctivitis. This multifaceted mechanism distinguishes this compound sodium from antihistamines, which primarily block histamine receptors rather than preventing mediator release. [1] [2] [3]

The inflammatory cascade in allergic conjunctivitis begins when allergens crosslink IgE antibodies bound to FcεRI receptors on mast cells. This triggering event normally leads to calcium influx and subsequent granule exocytosis, releasing histamine, tryptase, and other preformed mediators. This compound sodium interferes with this process, potentially through modulation of chloride channel function or inhibition of key signaling molecules involved in mast cell activation. The subsequent reduction in histamine release directly correlates with decreased ocular itching, while inhibition of other inflammatory mediators mitigates vascular permeability (reducing chemosis) and inflammatory cell infiltration. [3]

Pharmacokinetic Profile

This compound sodium exhibits minimal systemic absorption when administered topically to the eye. Following instillation of the 2% ophthalmic solution in adult human volunteers, less than 4% of the total administered dose was systemically absorbed after multiple dosing. The primary route of absorption occurs through the nasolacrimal duct rather than via transconjunctival or transcorneal routes. This absorption pattern explains the low systemic exposure and favorable safety profile of the ophthalmic formulation. [2]

The compound is not metabolized systemically and is eliminated primarily unchanged, with approximately 70% recovered in urine and 30% in feces following systemic administration. The low systemic absorption from ocular administration results in negligible plasma concentrations, minimizing the potential for systemic side effects. This pharmacokinetic profile supports the favorable safety and tolerability of this compound ophthalmic solution, particularly for vulnerable populations such as children and elderly patients who may be using multiple medications. [2]

Diagram 1: Mechanism of Action of this compound Sodium in Allergic Conjunctivitis. The diagram illustrates how this compound sodium interferes with the allergic inflammatory cascade by stabilizing mast cell membranes and preventing the release of inflammatory mediators that cause clinical symptoms.

Manufacturing Protocol

Solution Preparation and Sterile Filtration

The manufacturing process for this compound ophthalmic solution requires strict adherence to aseptic processing principles to ensure final product sterility. The protocol begins with the preparation of approximately 80% of the final batch volume of Purified Water, USP in a sterilized mixing tank. The water is heated to 25-30°C to facilitate dissolution of subsequent ingredients. While maintaining continuous mixing, sodium chloride is added first and allowed to dissolve completely, followed by edetate disodium. After confirming complete dissolution of these excipients, This compound sodium (20 mg/mL of final volume) is added slowly to prevent clumping and ensure homogeneous distribution. [1] [2] [4]

Once all components are completely dissolved, the benzalkonium chloride preservative is added, and the solution is mixed for an additional 15 minutes. The pH is then adjusted to the target range of 4.0-5.5 using appropriate pharmaceutical grade acid or base solutions, typically hydrochloric acid or sodium hydroxide. The solution is brought to final volume with additional Purified Water, USP, and mixed for a minimum of 30 minutes to ensure complete homogeneity. The bulk solution is then sterile-filtered through a 0.22μm membrane filter into a sterile receiving vessel. Pre-filtration may be necessary if the solution contains particulate matter. [1] [2]

Filling and Packaging

The sterile solution is transferred to an aseptic filling line where pre-sterilized low-density polyethylene (LDPE) plastic bottles with dropper tips and high-impact polystyrene (HIPS) caps are filled with 5 mL of solution. The filling process must be validated to ensure sterility assurance and accurate fill volume. The filled containers are immediately sealed with caps and subsequently labeled with appropriate product information. The entire manufacturing process, from solution preparation to final packaging, must comply with current Good Manufacturing Practices (cGMP) and be conducted in environmentally controlled areas with appropriate air quality classification to minimize microbial and particulate contamination. [1] [2] [4]

Table 3: Manufacturing Quality Control Checkpoints

| Process Stage | Critical Quality Attributes | Acceptance Criteria |

|---|---|---|

| Raw Material Inspection | Identity, purity, documentation | Conforms to specifications |

| Solution Preparation | Clarity, pH, concentration | Clear, yellow solution; pH 4.0-5.5 |

| Sterile Filtration | Integrity testing, bioburden | Sterility, bubble point > specified value |

| Filling | Volume, container closure integrity | 5.0 mL ± 5%; no leaks |

| Final Product | Sterility, particulate matter, assay | Meets all release specifications |

Diagram 2: Manufacturing Workflow for this compound Ophthalmic Solution. The diagram outlines the sequential steps in the production process, highlighting critical quality checkpoints that ensure the final product meets all required specifications for safety, quality, and efficacy.

Stability, Storage, and Packaging

Stability Profile and Storage Conditions

This compound ophthalmic solution demonstrates excellent chemical stability when stored under appropriate conditions. The product should be stored at controlled room temperature between 20° to 25°C (68° to 77°F), with excursions permitted between 15° to 30°C (59° to 86°F). The solution should be protected from excessive heat and light, which may degrade the active ingredient or affect the product's physicochemical properties. The commercial product is packaged in opaque white LDPE plastic bottles that provide protection from light and minimize leaching of container components into the formulation. The use of LDPE also ensures compatibility with the preserved formulation and maintains container integrity throughout the product's shelf life. [1] [2] [5]